Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane
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Overview
Description
Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane is a complex organometallic compound that features a unique combination of sulfur, lead, and arsenic atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane typically involves the reaction of dimethyl sulfide with triethylplumbyl chloride and arsenic pentasulfide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of the starting materials and products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler sulfides and lead-containing species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or lead atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions, often under mild conditions to prevent decomposition.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce simpler sulfides and lead-containing byproducts.
Scientific Research Applications
Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or a biochemical probe.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: The compound is investigated for its potential use in materials science, including the development of new polymers and nanomaterials.
Mechanism of Action
The mechanism by which Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfur and lead atoms in the compound can form strong bonds with these targets, altering their activity and function. The exact pathways involved depend on the specific application and the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane: Similar in structure but with phenyl groups instead of ethyl groups.
Dimethyl(sulfanylidene)[(triethylstannyl)sulfanyl]-lambda~5~-arsane: Contains tin instead of lead.
Dimethyl(sulfanylidene)[(triethylgermyl)sulfanyl]-lambda~5~-arsane: Contains germanium instead of lead.
Uniqueness
Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane is unique due to the presence of lead, which imparts distinct chemical properties and reactivity compared to its tin and germanium analogs. The combination of sulfur, lead, and arsenic atoms also makes it a valuable compound for studying the interactions between these elements in various chemical and biological systems.
Properties
CAS No. |
89901-41-7 |
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Molecular Formula |
C8H21AsPbS2 |
Molecular Weight |
463 g/mol |
IUPAC Name |
dimethyl-sulfanylidene-triethylplumbylsulfanyl-λ5-arsane |
InChI |
InChI=1S/C2H7AsS2.3C2H5.Pb/c1-3(2,4)5;3*1-2;/h1-2H3,(H,4,5);3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
WONKKQJMZWDPCF-UHFFFAOYSA-M |
Canonical SMILES |
CC[Pb](CC)(CC)S[As](=S)(C)C |
Origin of Product |
United States |
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